5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one is a synthetic chemical compound belonging to the isothiazolinone family. Isothiazolinones are known for their antimicrobial properties and are widely used as preservatives in various industrial and consumer products. This particular compound is characterized by the presence of a chlorine atom at the 5th position, an n-octyl group at the 2nd position, and a deuterium-labeled (d17) structure, which makes it useful for specific scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isothiazolin-3-one and n-octyl-d17 bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., dimethylformamide).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters and efficient production.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isothiazolinones.
Scientific Research Applications
5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one has several scientific research applications, including:
Chemistry: Used as a model compound for studying isothiazolinone chemistry and reaction mechanisms.
Biology: Investigated for its antimicrobial properties and potential use in controlling microbial growth.
Medicine: Explored for its potential therapeutic applications, such as in the development of new antimicrobial agents.
Industry: Utilized as a preservative in various products, including paints, coatings, and personal care items.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one involves the inhibition of microbial growth by disrupting essential cellular processes. The compound targets enzymes and proteins involved in cell wall synthesis, leading to cell lysis and death. The deuterium-labeled structure allows for detailed studies of its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Another isothiazolinone compound with similar antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Lacks the chlorine atom but shares similar chemical and biological properties.
1,2-Benzisothiazolin-3-one: A structurally related compound with broad-spectrum antimicrobial activity.
Uniqueness
5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one is unique due to its deuterium-labeled structure, which provides advantages in scientific research, such as tracing and studying metabolic pathways and reaction mechanisms.
Properties
IUPAC Name |
5-chloro-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-1,2-thiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNOS/c1-2-3-4-5-6-7-8-13-11(14)9-10(12)15-13/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMXFIUOGSODQW-OISRNESJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C=C(S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=O)C=C(S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.